methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a piperazine-carbonyl core linked to a dihydroisoquinoline scaffold and a pyrimidine substituent. The compound’s design likely aims to modulate protein-protein interactions or enzymatic targets, given the prevalence of piperazine and pyrimidine motifs in drug discovery .
Properties
IUPAC Name |
methyl 1-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-20(27)25-10-7-15-5-2-3-6-16(15)17(25)18(26)23-11-13-24(14-12-23)19-21-8-4-9-22-19/h2-6,8-9,17H,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZKZNJINVALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 415.5 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities, including antitumor and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have shown promising activity against various fungal strains, particularly Pythium recalcitrans. The disruption of biological membrane systems has been suggested as a potential mechanism of action for these compounds .
Spasmolytic Activity
Research has demonstrated that certain derivatives possess spasmolytic activity, indicating their potential as therapeutic agents for smooth muscle disorders. In silico simulations predicted that these compounds could act as smooth muscle relaxants, which is crucial for treating gastrointestinal disorders . The compounds were evaluated against mebeverine, a known muscle relaxant, showing comparable efficacy.
Antioxidant Activity
The antioxidant activity of methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline derivatives has also been highlighted. Some synthesized compounds demonstrated significant DPPH radical scavenging activity, suggesting their potential in combating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related isoquinoline derivatives reveal the importance of specific functional groups in enhancing biological activity. For example, the presence of the C4-carboxyl group has been identified as crucial for antimicrobial effectiveness. Additionally, modifications to the piperazine moiety can significantly influence the compound's pharmacokinetic properties and overall biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isoquinoline derivatives against Pythium recalcitrans, revealing that certain structural modifications increased potency against this pathogen .
- Toxicity Assessment : Acute toxicity studies indicated that these compounds fall into toxicity class 3 with an LD50 predicted at 240 mg/kg. This suggests moderate toxicity levels, warranting further investigation into safety profiles before clinical applications .
- Therapeutic Potential : Compounds similar to methyl 1-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline have been suggested as potential candidates for treating smooth muscle contractile disorders due to their relaxant properties and ability to cross the blood-brain barrier effectively .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several piperazine-containing derivatives, though substituents and attached heterocycles vary significantly. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Piperazine-Carbonyl vs. Sulfonyl Groups : The target compound’s piperazine-carbonyl linkage (vs. sulfonyl in ) may enhance hydrogen-bonding capacity, influencing target binding .
Ester Groups : Methyl/ethyl esters in the target compound and may influence metabolic stability compared to bulkier substituents (e.g., bromobenzyl in ).
Pharmacological and Physicochemical Properties
- Bioactivity: Compound 13g demonstrates potent PARP-1 inhibition, suggesting the piperazine-thienoimidazole scaffold’s relevance in DNA repair targeting. The target compound’s pyrimidine and dihydroisoquinoline groups could similarly engage with NAD+-binding domains.
- In contrast, the target compound’s ester and carbonyl groups may confer higher solubility in polar solvents .
- Metabolic Considerations : Ethyl/methyl esters (target compound, ) are prone to esterase hydrolysis, whereas bromobenzyl () or sulfonyl () groups may prolong half-life.
Data Mining and Structure-Activity Relationships (SAR)
Frequent substructure mining (as discussed in ) highlights the prevalence of piperazine-ester motifs in bioactive compounds. The target compound’s dihydroisoquinoline-pyrimidine combination is less common, suggesting a niche SAR profile. Differences in substituent electronegativity (e.g., fluorine in vs. chlorine in ) could fine-tune target affinity or toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
